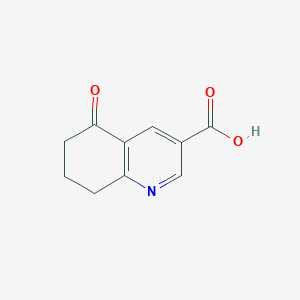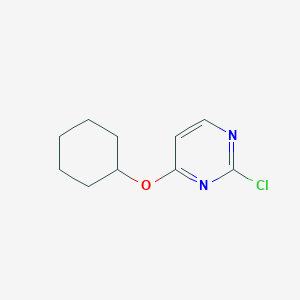![molecular formula C13H10F3NO2 B1386560 (4-{[6-(トリフルオロメチル)ピリジン-2-イル]オキシ}フェニル)メタノール CAS No. 1086376-61-5](/img/structure/B1386560.png)
(4-{[6-(トリフルオロメチル)ピリジン-2-イル]オキシ}フェニル)メタノール
説明
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
(4-{[6-(トリフルオロメチル)ピリジン-2-イル]オキシ}フェニル)メタノールのような化合物のトリフルオロメチル基は、多くのFDA承認薬剤の共通の薬理フォアです 。この基は、治療薬の薬物動態と薬力学に大きく影響を与える可能性があり、新規医薬品の設計において価値があります。この化合物は、効力を高め、毒性を低減した薬剤の開発において重要な役割を果たす可能性があります。
農薬合成
トリフルオロメチル基とピリジン構造を持つ化合物、例えば本対象化合物などは、農薬の開発における重要な成分です 。それらは、人間の集団にとってより安全でありながら、作物の害虫に対してより効果的な農薬を作成するために使用できます。これは、農業生産の増加と病気を媒介する寄生虫の防除という課題に対処します。
触媒
触媒において、トリフルオロメチル基の存在は、触媒プロセスの反応性と選択性に影響を与える可能性があります 。問題の化合物は、より効率的な化学反応を促進する新規触媒の開発に使用でき、工業プロセスにおけるエネルギー要件と環境への影響を潜在的に削減できます。
生物学的研究
トリフルオロメチル基を含む化合物の生物活性は、生物学的研究への応用に適しています 。それらは、新規薬剤の生物学的経路と作用機序を研究するため、ならびにこれらの化合物がさまざまな生物に与える影響を調査するために使用できます。
合成有機化学
この化合物は、合成有機化学における構成要素として役立ち、さまざまな生物活性を有する複雑な分子の作成を可能にします 。新規構造の合成における役割は、新規治療薬または機能性材料の発見につながる可能性があります。
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridinyl group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
生化学分析
Biochemical Properties
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .
Additionally, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been observed to bind to certain proteins, influencing their conformation and function. This binding can result in changes in protein activity, which may have downstream effects on cellular processes .
Cellular Effects
The effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol on various cell types and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can alter gene expression and cellular metabolism .
Furthermore, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been reported to affect cell proliferation and apoptosis. In certain cell lines, this compound can induce cell cycle arrest and promote programmed cell death, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .
Additionally, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can degrade over time, leading to a decrease in its biological activity .
Long-term exposure to (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been associated with changes in cellular metabolism and gene expression. These changes can result in altered cellular function and may have implications for the use of this compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can induce toxic effects, including liver and kidney damage .
Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound .
The metabolic flux of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can be influenced by the presence of cofactors and other substrates. Changes in metabolite levels can have downstream effects on cellular processes, including energy production and detoxification .
Transport and Distribution
The transport and distribution of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity .
For example, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and function .
Subcellular Localization
The subcellular localization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is an important factor in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria .
Targeting signals and post-translational modifications can direct (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .
特性
IUPAC Name |
[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYVPSGGJEMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193022 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-61-5 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





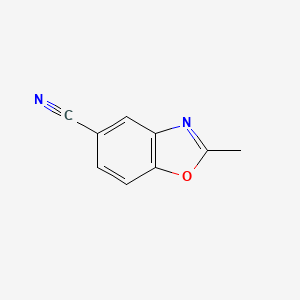

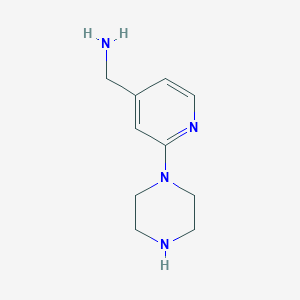
![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)
![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)
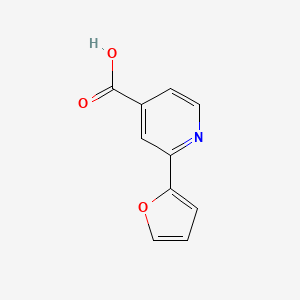
![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)
